molecular formula C12H13N3O2 B195786 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 4355-15-1

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No. B195786
CAS RN: 4355-15-1
M. Wt: 231.25 g/mol
InChI Key: YDDZHTSOBDNNMZ-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a chemical compound with the molecular formula C12H13N3O2 . It is also known by other names such as 4355-15-1, MLS003389443, and EINECS 224-428-4 . The molecular weight of this compound is 231.25 g/mol .


Synthesis Analysis

The compound can be synthesized by reacting it with primary amines and formaldehyde on heating in boiling ethanol . This reaction gives mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts . The former were isolated in 26–71% after acidification of the reaction mixture .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C12H13N3O2/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12/h8-9H,1-5H2,(H,15,16,17) . The Canonical SMILES representation is C1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N .


Chemical Reactions Analysis

The compound has been used in the aminomethylation reaction . It reacts with primary amines and formaldehyde on heating in boiling ethanol to give mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 231.100776666 g/mol .

Scientific Research Applications

Aminomethylation and Synthesis

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has led to the synthesis of new 3,7-Diazaspiro derivatives, particularly relevant in organic chemistry for creating complex molecular structures (Khrustaleva et al., 2018).
  • Similar aminomethylation reactions have been used to synthesize 1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives, highlighting the versatility of this compound in producing various bicyclic and tricyclic structures (Khrustaleva et al., 2017).

Crystal Structure and Thermodynamic Properties

  • Research on the crystal structure and thermodynamic properties of derivatives of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has expanded the understanding of this compound's physical and chemical characteristics, providing insights crucial for its application in material science (Zeng et al., 2021).

Peptide Synthesis

  • The compound has been used to create active esters for peptide synthesis, demonstrating its potential in the field of biochemistry and pharmaceuticals (Rao et al., 2016).

Synthesis of Novel Spiro Compounds

  • Novel spiro compounds have been synthesized using 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, contributing to advancements in organic synthesis and the creation of new chemical entities (Zeng et al., 2013).

Development of Novel Protecting Groups

  • It has been instrumental in the development of new reagents for the introduction of protecting groups to amines, an essential step in the synthesis of complex organic molecules (Rao et al., 2017).

properties

IUPAC Name

2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12/h8-9H,1-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDZHTSOBDNNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963043
Record name 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

CAS RN

4355-15-1
Record name 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
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Record name 3-Azaspiro(5.5)undecane-1,5-dicarbonitrile, 2,4-dioxo-
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Record name MLS003389443
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Record name 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile
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Record name 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
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Synthesis routes and methods I

Procedure details

98 g (1 mol) of cyclohexanone, 226 g (2 mol) of ethyl cyanoacetate, and 392 g of 96% methanol were mixed in a reaction flask, to which 272 g of aqueous ammonia (equivalent to 4 mol of ammonia gas) was added under stirring. Specifically, to carry out the addition of aqueous ammonia, the temperature was lowered to within the range of −5° C. to 0° C., ¾ of the prescribed amount of aqueous ammonia was added dropwise, the reaction mixture was then stirred for a first 12 hours with the temperature maintained at −5° C. to 0° C., and a second 12 hours with the temperature maintained at 5 to 10° C., and then the rest ¼ of aqueous ammonia was added. The reaction mixture was heated to and maintained at 20° C. to 25° C. for 24 hours under stirring. The mixture was then heated to 60° C., to which water was added in an amount equivalent to methanol, that is, 980 g water was added. The pH value was adjusted to 2-3 with dropwise addition of sulfuric acid, after which the temperature was lowered to below 5° C. and the mixture was centrifugally filtered. The filter cake was washed with water to pH 6-7, filtered, and dried to provide 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane. Yield: 85%, melting point: 202-210° C.
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Synthesis routes and methods II

Procedure details

98 g (1 mol) of cyclohexanone and 226 g (2 mol) of ethyl cyanoacetate were reacted with 204 g aqueous ammonia (equivalent to 3 mol of ammonia gas) in a solvent of methanol. After reacted at −5° C. to 0° C. for 24 hours, the reaction mixture was heated to 20 to 25° C. and stirred for 24 hours, and then heated to 60° C. Water is added in an amount equal to methanol, and the mixture was adjusted to pH 2-3 with sulfuric acid. The mixture was then cooled to below 5° C. and the precipitated 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane was collected by filtration.
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Synthesis routes and methods III

Procedure details

98 g (1 mol) of cyclohexanone, 113 g (1 mol) of ethyl cyanoacetate, 84 g (1 mol) of cyanoacetamide, and 100 ml of methanol were mixed in a reaction flask. 101 g (1 mol) of triethylamine was added dropwise under stirring, and the reaction mixture was stirred for 8 hours with the temperature controlled within the range of 25° C. to 30° C., and then was cooled and filtered. The filter cake was suspended in water, and the suspension was adjusted to pH 2-3 with concentrated hydrochloric acid while stirring. The suspension was filtered, washed with water, and dried to provide 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane. Yield: 88%, melting point: 202 to 210° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
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2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 3
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 4
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 5
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 6
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Citations

For This Compound
2
Citations
AN Khrustaleva, KA Frolov, VV Dotsenko… - Russian Journal of …, 2018 - Springer
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacted with primary amines and formaldehyde on heating in boiling ethanol to give mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[…
Number of citations: 1 link.springer.com
АН Хрусталева, КА Фролов, ВВ Доценко… - Журнал органической …, 2018 - elibrary.ru
Взаимодействие 2, 4-диоксо-3-азаспиро [5.5] ундекан-1, 5-дикарбонитрила с первичными аминами и формальдегидом при кипячении в этаноле приводит к образованию …
Number of citations: 1 elibrary.ru

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